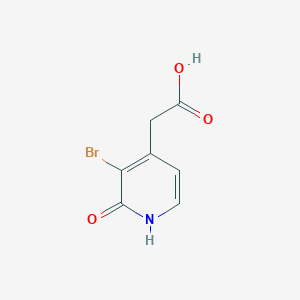

2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-bromo-2-oxo-1H-pyridin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-6-4(3-5(10)11)1-2-9-7(6)12/h1-2H,3H2,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPSNPBGNZTQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227563-14-5 | |

| Record name | 2-(3-bromo-2-hydroxypyridin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Solubility Landscape of 2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid: A Technical Guide for Drug Development Professionals

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the intricate journey of drug discovery and development, the physicochemical properties of a candidate molecule are foundational to its ultimate success. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and the reliability of in-vitro assays. Poor solubility can cast a long shadow, leading to underestimated toxicity, diminished efficacy, and costly delays in development timelines.[1][2] This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the solubility characteristics of 2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid, a compound of interest in contemporary research. We will explore its solubility profile in two key solvents, Dimethyl Sulfoxide (DMSO) and Methanol, providing not just data, but a framework for understanding and experimentally determining this crucial parameter.

The Solvents of Choice: DMSO and Methanol in the Research Ecosystem

The selection of solvents in early-stage drug discovery is a decision of strategic importance. DMSO and Methanol are ubiquitous in this landscape, each offering a distinct set of advantages.

Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO's reputation as a "universal solvent" is well-earned. Its amphipathic nature, possessing both polar and non-polar characteristics, allows it to dissolve a vast array of compounds, making it an indispensable tool for creating concentrated stock solutions for high-throughput screening and other in-vitro assays.[3][4] Its miscibility with water and many organic solvents further enhances its versatility.[5] However, it is crucial to recognize that DMSO is not merely a passive vehicle; it can influence protein conformation and cellular processes, necessitating careful control of its final concentration in experimental setups.[4][6]

Methanol: The Polar Protic Workhorse

Methanol, the simplest alcohol, is a polar protic solvent widely employed in chemical synthesis, purification, and as a solvent for a range of analytical techniques.[7][8] Its ability to form hydrogen bonds makes it an effective solvent for many polar organic compounds. In the context of pharmaceutical development, methanol is often used in the manufacturing of active pharmaceutical ingredients (APIs) and as a solvent for creating formulations.[8][9]

Solubility Profile of this compound: A Data-Driven Perspective

While specific, publicly available quantitative solubility data for this compound is not extensively documented, we can infer its likely behavior based on its structure and the properties of similar compounds. The molecule possesses both hydrogen bond donors (hydroxyl and carboxylic acid groups) and a halogen atom, which will influence its interactions with different solvents.

To provide a practical framework, the following table illustrates how experimentally determined solubility data for this compound would be presented. It is imperative that researchers determine these values empirically for their specific batches of the compound.

| Solvent | Solubility Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Methodology |

| DMSO | Thermodynamic | 25 | To be determined | To be determined | Shake-Flask |

| Methanol | Thermodynamic | 25 | To be determined | To be determined | Shake-Flask |

| DMSO | Kinetic | 25 | To be determined | To be determined | High-Throughput Nephelometry |

| Methanol | Kinetic | 25 | To be determined | To be determined | High-Throughput Nephelometry |

Note: The molecular weight of this compound is required to convert mg/mL to mM.

Experimental Determination of Solubility: A Step-by-Step Guide

The cornerstone of understanding a compound's solubility lies in robust experimental methodology. Here, we present a detailed protocol for determining the thermodynamic solubility of this compound using the gold-standard shake-flask method.[10][11]

Thermodynamic (Equilibrium) Solubility Determination

This method measures the concentration of a compound in a saturated solution at equilibrium, providing the most accurate and relevant solubility value for formulation development.[2][12]

Protocol: Shake-Flask Method for Thermodynamic Solubility

Materials and Equipment:

-

This compound (solid)

-

Anhydrous DMSO

-

Methanol (ACS grade or higher)

-

Calibrated analytical balance

-

2 mL microcentrifuge tubes or glass vials

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

Micropipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer

Procedure:

-

Preparation of a Supersaturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a microcentrifuge tube or vial. The key is to have undissolved solid remaining at the end of the experiment.

-

Add a precise volume of the chosen solvent (DMSO or Methanol), for instance, 1 mL.

-

-

Equilibration:

-

Tightly cap the tubes/vials.

-

Place the samples on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for some compounds to ensure the most stable crystalline form is in equilibrium.[10]

-

-

Separation of Undissolved Solid:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess solid.[13]

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet. For enhanced purity, the supernatant can be passed through a syringe filter.

-

Prepare a series of dilutions of the supernatant with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis).

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method against a standard curve prepared with known concentrations of the compound.

-

-

Calculation:

-

The determined concentration of the saturated supernatant represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to rank compounds.[1] They measure the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a DMSO stock into an aqueous buffer.[12]

Visualizing the Workflow

To further elucidate the experimental process, the following diagrams outline the key stages in solubility determination.

Caption: Key Factors Influencing Compound Solubility.

Concluding Remarks and Future Directions

A thorough understanding and empirical determination of the solubility of this compound in DMSO and Methanol are non-negotiable steps in its development pathway. The protocols and conceptual framework provided in this guide serve as a robust starting point for researchers. By meticulously characterizing this fundamental property, the scientific community can unlock the full therapeutic potential of this and other promising molecules, paving the way for the next generation of innovative medicines.

References

- Aure Chemical. (2026, February 6).

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility. Retrieved from [Link]

- Methanol as a solvent: Significance and symbolism. (2025, July 31).

-

Atlas of Science. (2016, October 27). Another aspect in use of DMSO in medicinal chemistry. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

- Raytor. (2026, January 22).

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

- BenchChem. (2025, December). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- The Calculated Chemist. (2024, November 13). Exploring Dimethyl Sulfoxide (DMSO)

- MDPI. (2025, July 19).

- Singhvi, G., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry; Vol. 25, No. 1, 237-239.

-

American Chemical Society. (2013, March 11). Methanol. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Chemical Safety Facts. (n.d.). Methanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Bromopyridin-4-yl)acetic acid. Retrieved from [Link]

- MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening.

- Solubility of Organic Compounds. (2023, August 31).

- Lab Pro. (2026, February 1). Methanol Uses In Pharmaceuticals And Modern Manufacturing.

- Chemistry LibreTexts. (2020, June 29).

- Bryan Research & Engineering, LLC. (n.d.). Exploit the Benefits of Methanol.

Sources

- 1. enamine.net [enamine.net]

- 2. evotec.com [evotec.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. atlasofscience.org [atlasofscience.org]

- 5. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]

- 6. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery | MDPI [mdpi.com]

- 7. acs.org [acs.org]

- 8. Methanol - Chemical Safety Facts [chemicalsafetyfacts.org]

- 9. labproinc.com [labproinc.com]

- 10. raytor.com [raytor.com]

- 11. asianpubs.org [asianpubs.org]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

In-Depth Technical Guide: pKa Values of 3-Bromo-2-Hydroxypyridine Derivatives

This guide details the physicochemical properties, specifically the acid dissociation constants (pKa), of 3-bromo-2-hydroxypyridine and its derivatives. It is structured to serve as a reference for experimental design and lead optimization in medicinal chemistry.

Executive Summary

3-Bromo-2-hydroxypyridine (CAS: 13466-43-8) is a privileged scaffold in drug discovery, serving as a bioisostere for phenol and a precursor to diverse heterocycles. Its physicochemical behavior is dominated by a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. Understanding the ionization constants (pKa) of this system is critical for predicting solubility, membrane permeability (

This guide provides a synthesized dataset of pKa values, theoretical grounding for substituent effects, and a validated experimental protocol for determining these constants in the lab.

Chemical Identity & Tautomeric Equilibrium

Unlike simple phenols, 3-bromo-2-hydroxypyridine exists in a dynamic equilibrium. In the gas phase, the hydroxy (lactim) form dominates. However, in aqueous solution and the solid state, the 2-pyridone (lactam) tautomer is the major species (

Consequently, "pKa" values for this scaffold describe two distinct ionization events:

- (Basic pKa): Protonation of the carbonyl oxygen (or ring nitrogen in lactim) to form the cation.

- (Acidic pKa): Deprotonation of the ring nitrogen (lactam) or hydroxyl group (lactim) to form the anionic species.

Tautomeric & Ionization Pathway

Figure 1: The ionization scheme of 3-bromo-2-hydroxypyridine. The dominant path in water is Cation

pKa Data Landscape

The introduction of a bromine atom at the C3 position exerts a strong electron-withdrawing inductive effect (-I), which increases the acidity of the NH/OH group compared to the unsubstituted parent.

Table 1: Comparative pKa Values of Derivatives

Note: Values represent the acidic ionization (

| Compound | Structure Note | pKa (Acidic) | pKa (Basic) | Source/Type |

| 2-Hydroxypyridine | Parent Scaffold | 11.65 | 0.75 | Experimental [1] |

| 3-Bromo-2-hydroxypyridine | Core Subject | 10.53 ± 0.10 | < 0.5 | Predicted/Calc [2] |

| 3,5-Dibromo-2-hydroxypyridine | Disubstituted | 8.35 ± 0.60 | < 0 | Predicted [2] |

| 3-Bromo-5-nitro-2-hydroxypyridine | Push-Pull System | 6.58 ± 0.10 | N/A | Predicted [2] |

| 3-Aminopyridine | Reference (Isomer) | ~6.0 | 5.98 | Experimental [3] |

| 3-Bromopyridine | Reference (No OH) | N/A | 2.84 | Experimental [3] |

Critical Insight: The 3-bromo substituent lowers the acidic pKa by approximately 1.1 log units compared to the parent 2-pyridone (11.65

10.53). This makes the 3-bromo derivative a better hydrogen bond donor and slightly more soluble at physiological pH (7.4) than the unsubstituted parent, though it remains largely neutral.

Mechanistic Insights & Causality

Why does Bromine increase acidity?

The shift in pKa is governed by the stability of the conjugate base (the anion).

-

Inductive Effect (-I): Bromine is highly electronegative. When placed at the C3 position (ortho to the carbonyl/hydroxyl), it pulls electron density through the

-bond framework. This stabilizes the negative charge developing on the nitrogen/oxygen in the anionic form. -

Resonance Effect (+M): While halogens can donate electrons via resonance (which would decrease acidity), the inductive withdrawal dominates in the pyridone ring system, leading to a net increase in acidity.

-

Steric Factors: The bulky bromine at C3 can sterically hinder solvation of the adjacent carbonyl, potentially destabilizing the neutral lactam form slightly relative to the anion, further driving deprotonation.

Experimental Protocol: Spectrophotometric Titration

Due to the tautomeric nature of these compounds, potentiometric titration (using a pH electrode) can be prone to errors if the compound aggregates or if electrode response is slow. UV-Vis Spectrophotometric Titration is the gold standard method because the lactam, lactim, and anion species often possess distinct UV absorption maxima (

Workflow Diagram

Figure 2: Step-by-step workflow for accurate pKa determination via UV-Vis spectroscopy.

Detailed Methodology

-

Stock Solution: Prepare a

solution of the 3-bromo derivative in water. If solubility is low, use a co-solvent (e.g., 1% DMSO), but be aware this shifts the apparent pKa ( -

Buffer System: Use a "Universal Buffer" (e.g., Britton-Robinson) to cover the pH range 2–12 without changing the chemical nature of the buffer ions, or use specific buffers (Phosphate pH 6-8, Borate pH 9-11). Maintain constant ionic strength (

KCl). -

Acquisition:

-

Blank the spectrophotometer with the buffer solution.

-

Scan the sample from 200 nm to 400 nm at each pH increment (0.5 pH units).

-

Key Observation: Look for the bathochromic shift (red shift) as the pH increases. The anion typically absorbs at a longer wavelength than the neutral species.

-

-

Analysis:

-

Select a wavelength (

) where the difference in absorbance between the acidic and basic forms is maximal. -

Plot

vs. pH. The inflection point of the sigmoidal curve is the pKa. -

Equation:

-

Applications in Drug Development

-

Bioisosterism: The 3-bromo-2-pyridone motif is often used as a bioisostere for ortho-bromophenols. The pyridone NH offers a hydrogen bond donor (HBD) that phenols lack (phenols are HBD/HBA, but the pyridone NH is strictly HBD in the lactam form).

-

Fragment-Based Design: The bromine atom provides a "synthetic handle" for Suzuki-Miyaura couplings, allowing rapid expansion of the scaffold into biaryl systems.

-

Solubility Tuning: Lowering the pKa (via Br or NO2 substitution) brings the acidity closer to physiological pH. While 3-bromo-2-pyridone (pKa ~10.5) is still unionized at pH 7.4, derivatives like the 5-nitro analog (pKa ~6.6) will be significantly ionized, drastically improving aqueous solubility.

References

-

Albert, A., & Phillips, J. N. (1956). "Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Six-membered Ring Compounds." Journal of the Chemical Society, 1294–1304. Link

-

ChemicalBook & PubChem Data. (2025). "Predicted Properties for 3-Bromo-2-hydroxypyridine (CAS 13466-43-8) and 3,5-Dibromo-2-hydroxypyridine." Aggregated Chemical Databases. Link

-

Williams, R. (2022). "pKa Data Compiled by R. Williams." Organic Chemistry Data. Link

-

Lynam, C., et al. (2012). "2-Pyridone and Derivatives: Gas-Phase Acidity, Proton Affinity, Tautomer Preference, and Leaving Group Ability."[1] The Journal of Organic Chemistry, 77(4), 1623–1631.[1] Link

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of Brominated Pyridine Acetic Acid Derivatives

Abstract

The thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly influencing shelf-life, bioavailability, and patient safety. Brominated pyridine acetic acid derivatives represent a significant class of compounds, frequently encountered as intermediates or core scaffolds in medicinal chemistry. Their stability, however, is a complex interplay of electronic, steric, and intermolecular forces, often challenged by inherent degradation pathways such as decarboxylation. This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of these molecules. We will explore the structural nuances that dictate stability, detail robust experimental protocols for empirical assessment, and outline computational methodologies for predictive evaluation. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, mechanistic understanding of the stability of this important chemical class.

Introduction: The Critical Role of Thermodynamic Stability

In the landscape of pharmaceutical development, the pyridine ring is one of the most ubiquitous heterocyclic structures found in approved drugs. Its derivatives are prized for their versatile chemical reactivity and ability to engage in biological interactions. When functionalized with both a bromine atom and an acetic acid moiety, these compounds become valuable building blocks. However, the combination of an electron-deficient aromatic system, an acidic functional group, and a bulky halogen substituent introduces unique stability challenges.

Understanding the thermodynamic stability—the measure of a system's energy state relative to its alternatives—is not merely an academic exercise. It is fundamental to:

-

Lead Optimization: Selecting candidates with favorable stability profiles early in the discovery process.

-

Formulation Development: Designing stable dosage forms with predictable shelf-lives.

-

Process Chemistry: Defining synthetic and purification conditions that prevent degradation.

This guide will deconstruct the multifaceted nature of stability for brominated pyridine acetic acid derivatives, moving from foundational principles to practical application.

Fundamental Principles of Thermodynamic Stability

Thermodynamic stability is quantified by the Gibbs free energy (ΔG) of a system. A state of lower Gibbs free energy is more stable. The relationship ΔG = ΔH - TΔS breaks down stability into two components:

-

Enthalpy (ΔH): The heat content of a system, related to bond energies and intermolecular forces. Stronger bonds and more favorable intermolecular interactions lead to a lower, more stable enthalpy.

-

Entropy (ΔS): A measure of disorder or randomness.

For a molecule to be "stable," it must reside in a significant Gibbs free energy well, meaning a substantial activation energy is required to push it towards a lower-energy degradation product. For brominated pyridine acetic acid derivatives, the primary degradation pathway is often decarboxylation, a process that is both kinetically and thermodynamically driven.

Key Factors Influencing Stability

The stability of a brominated pyridine acetic acid derivative is not a single, fixed property but is dictated by a delicate balance of several structural and environmental factors.

Positional Isomerism and Electronic Effects

The relative positions of the bromine atom and the acetic acid group on the pyridine ring are paramount. The pyridine nitrogen is inherently electron-withdrawing (-I effect), reducing the ring's overall electron density.[1] This is compounded by the bromine atom, which also exerts a strong electron-withdrawing inductive effect.[1]

-

Acetic Acid Position: Pyridylacetic acids are notoriously prone to decarboxylation, particularly when the acetic acid group is at the 2- or 4-position.[2] This is because the reaction proceeds through a zwitterionic intermediate (ylide), which is stabilized by resonance involving the ring nitrogen.[3][4] The 3-pyridylacetic acid isomer is significantly more stable as it cannot form a similarly stabilized intermediate.[4][5]

-

Bromine Atom Position: The location of the bromine atom modulates the electron density of the ring and can influence the rate of decarboxylation. A bromine atom positioned to further withdraw electron density from the nitrogen (e.g., at the 2- or 6-position) could potentially destabilize the pyridinium zwitterion required for decarboxylation, though steric factors may also come into play. Conversely, its electron-withdrawing nature generally deactivates the ring toward electrophilic attack but can activate it for nucleophilic substitution.[6][7]

Intermolecular Forces in the Solid State

In the solid state (as a crystalline powder or API), stability is heavily influenced by the efficiency of the crystal packing, which is governed by intermolecular forces.

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the pyridine nitrogen is an acceptor. These interactions are critical for forming stable crystal lattices.

-

Halogen Bonding: A halogen bond is a noncovalent interaction where an electron-deficient region on the halogen atom (the σ-hole) is attracted to a Lewis base, such as the pyridine nitrogen.[8][9] The strength of this interaction increases from chlorine to bromine to iodine.[10] The presence of bromine allows for the formation of robust C−Br···N halogen bonds, which can be a powerful structure-directing force, often competing with or complementing hydrogen bonds to create highly stable supramolecular assemblies.[10][11][12]

The interplay between these forces determines the final crystal form (polymorph), each having a unique thermodynamic stability.

The Decarboxylation Pathway: The Primary Instability

For 2- and 4-pyridylacetic acids, decarboxylation is often the most significant chemical instability. The reaction is believed to proceed through a zwitterionic mechanism, particularly in neutral or mildly acidic solutions.[3][5]

-

Zwitterion Formation: The acidic proton of the carboxyl group transfers to the basic pyridine nitrogen, forming an inner salt or zwitterion.

-

CO2 Elimination: The pyridinium ylide intermediate expels carbon dioxide, which is a thermodynamically favorable process due to the formation of the stable CO2 molecule.

-

Protonation: The resulting carbanion is rapidly protonated by the solvent to yield the final methylpyridine product.

Computational studies have confirmed that decarboxylation is energetically favored over other potential pathways like tautomerization for related pyridylacetic acid systems.[13][14] This inherent reactivity must be carefully managed during synthesis, purification, and formulation.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to fully characterize the stability of a compound.

Thermal Analysis: DSC and TGA

Thermal analysis techniques are essential for evaluating the solid-state stability of a compound.[15]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides critical data on melting point, purity, and the existence of different polymorphic forms.[16] A sharp, high-temperature melting point is often indicative of a stable crystal lattice.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[17] It is used to determine the onset temperature of thermal decomposition and to quantify the presence of volatiles like water or residual solvents.[18][19]

Table 1: Hypothetical Thermal Stability Data for Brominated Pyridylacetic Acid Isomers

| Compound | Position (Br, CH₂COOH) | Melting Point (°C) | Decomposition Onset (°C) |

| Isomer A | 2, 4 | 155 | 160 |

| Isomer B | 4, 2 | 162 | 168 |

| Isomer C | 3, 5 | 198 | 210 |

| Isomer D | 5, 3 | 205 | 215 |

Note: Data is illustrative. Isomers C and D, with the acetic acid at the 3-position, are expected to be significantly more stable.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. It is a direct measure of the stability of the solid form relative to the solvated state. The "shake-flask" method is the gold-standard for this measurement.[20][21]

Protocol 1: Standard Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of a brominated pyridine acetic acid derivative.

Materials:

-

Test compound (solid powder)

-

Relevant buffer solution (e.g., Phosphate Buffered Saline pH 7.4)

-

Stoppered glass flasks or vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical instrument (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and appropriate solvents for standard preparation

Procedure:

-

Preparation: Add an excess amount of the solid test compound to a flask containing a known volume of the buffer. Ensure enough solid is present to maintain a suspension throughout the experiment.[20]

-

Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[22]

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the suspended particles settle. Centrifuge the samples to further pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining fine particles, filter the aliquot through a syringe filter into a clean vial.

-

Quantification: Prepare a standard calibration curve for the compound. Analyze the filtered sample using a validated HPLC-UV or LC-MS method to determine its concentration.

-

Verification: After the experiment, measure the pH of the suspension to ensure it has not changed significantly. It is also good practice to analyze the remaining solid (e.g., by XRPD or DSC) to confirm that no phase transformation has occurred during the experiment.[20]

Figure 1: Experimental workflow for assessing thermodynamic stability.

Computational Chemistry Approaches for Predicting Stability

Alongside experimental work, computational methods provide powerful predictive insights into molecular stability. Density Functional Theory (DFT) is a widely used quantum mechanical approach for this purpose.[23][24]

By calculating the electronic structure of a molecule, DFT can be used to determine key thermodynamic properties:

-

Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

-

Gibbs Free Energy of Formation (ΔfG°): The free energy change associated with the formation of the compound. This is the most direct theoretical measure of thermodynamic stability.

Comparing the calculated ΔfG° values for different isomers allows for a theoretical ranking of their relative stabilities.[25] This can guide synthesis efforts toward more stable targets and help interpret experimental findings. For example, DFT calculations can precisely quantify the energy difference between the 3-pyridylacetic acid isomer and the less stable 2- and 4-isomers, explaining the observed differences in decarboxylation rates.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. Halogen Bonds of Halotetrafluoropyridines in Crystals and Co-crystals with Benzene and Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides | MDPI [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. doras.dcu.ie [doras.dcu.ie]

- 13. Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. improvedpharma.com [improvedpharma.com]

- 16. tainstruments.com [tainstruments.com]

- 17. veeprho.com [veeprho.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. openaccessjournals.com [openaccessjournals.com]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 22. enamine.net [enamine.net]

- 23. researchgate.net [researchgate.net]

- 24. chemrxiv.org [chemrxiv.org]

- 25. scielo.br [scielo.br]

Methodological & Application

Technical Application Note: Synthesis Protocols for 2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid

Executive Summary

The synthesis of 2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid presents a specific set of challenges common to pyridine chemistry: tautomeric equilibrium, solubility issues inherent to zwitterionic amino-acid-like structures, and the critical need for regiocontrol during halogenation.

This molecule is a high-value scaffold, often serving as a key intermediate in the development of CRTH2 antagonists and other bioactive agents targeting prostaglandin receptors. This guide outlines two distinct protocols:

-

Method A (Direct Functionalization): A rapid, convergent route utilizing electrophilic bromination of a 2-pyridone precursor. Best for discovery-phase synthesis (mg to g scale).

-

Method B (Regiospecific Construction): A stepwise route starting from a halogenated picoline derivative. Best for scale-up where regiochemical purity is paramount.

Chemical Strategy & Mechanistic Insight

Tautomeric Considerations

The target molecule exists in equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms. In solution (especially in polar solvents) and the solid state, the 2-pyridone tautomer predominates. Consequently, synthetic planning must treat the substrate as a cyclic amide (pyridone) rather than a simple phenol.

Regioselectivity of Bromination

Electrophilic substitution (SEAr) on 2-pyridones typically occurs at the C3 and C5 positions.

-

C3 Position: Ortho to the activating oxygen and adjacent to the C4-substituent.

-

C5 Position: Para to the activating oxygen.

The Challenge: In 4-substituted pyridones, the C5 position is often sterically more accessible, leading to mixtures. However, the C3 position is electronically activated. Method A controls this via temperature and solvent choice to favor the C3-monobromide, while Method B installs the bromine prior to ring functionalization to guarantee position.

Method A: Direct Bromination of Pyridone-Acetic Acid Esters

Rationale: Direct bromination of the free acid is complicated by poor solubility and zwitterionic character. We utilize a methyl ester protection strategy to improve solubility in aprotic solvents (MeCN/DMF), allowing for milder bromination conditions using N-Bromosuccinimide (NBS).

Reaction Scheme & Workflow

Figure 1: Three-step synthesis via ester protection to ensure solubility and regiocontrol.

Detailed Protocol

Step 1: Methyl Ester Formation

-

Suspend 2-hydroxy-4-pyridineacetic acid (10.0 g, 65.3 mmol) in anhydrous Methanol (100 mL).

-

Cool to 0°C. Add Thionyl Chloride (1.2 eq, 5.7 mL) dropwise over 20 mins.

-

Note: Exothermic reaction. Control rate to prevent splashing.

-

-

Reflux for 3 hours. Monitor by TLC (10% MeOH in DCM).

-

Concentrate in vacuo to yield the methyl ester hydrochloride. Use directly in Step 2.

Step 2: Regioselective Bromination (The Critical Step)

-

Dissolve the crude ester in Acetonitrile (MeCN) (150 mL).

-

Cool the solution to -10°C to 0°C (Ice/Salt bath).

-

Dissolve N-Bromosuccinimide (NBS) (1.05 eq, 12.2 g) in MeCN (50 mL) and add dropwise over 1 hour.

-

Why: Slow addition at low temperature favors the kinetic product (C3) and minimizes 3,5-dibromination.

-

-

Stir at 0°C for 2 hours, then allow to warm to RT over 1 hour.

-

Quench: Add 10% aqueous Na2S2O3 (50 mL) to destroy excess bromine species.

-

Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate.[1][2]

-

Purification: Flash Chromatography (SiO2, 0-10% MeOH/DCM).

-

Target: The 3-bromo isomer typically elutes after the 5-bromo isomer due to intramolecular H-bonding with the C4-sidechain.

-

Step 3: Hydrolysis

-

Dissolve the purified 3-bromo ester in THF (50 mL).

-

Add LiOH·H2O (2.5 eq) dissolved in Water (25 mL).

-

Stir at RT for 4 hours.

-

Acidify to pH 3-4 with 1N HCl. The product often precipitates.

-

Filter, wash with cold water, and dry.

Method B: The "De Novo" Construction (High Purity)

Rationale: If Method A yields inseparable regioisomers, Method B is the authoritative alternative. It installs the bromine before the acetic acid side chain is fully elaborated, or uses a precursor where the position is fixed.

Reaction Scheme

Figure 2: Stepwise construction ensuring C3-Bromine placement.

Detailed Protocol

Step 1: Diazotization (Conversion of Amino to Hydroxy)

-

Dissolve 2-amino-3-bromo-4-methylpyridine (5.0 g, 26.7 mmol) in 10% H2SO4 (50 mL).

-

Cool to 0°C.

-

Add NaNO2 (1.5 eq, 2.76 g) in water (10 mL) dropwise. Maintain temp < 5°C.

-

Stir 1 hour at 0°C, then warm to RT.

-

Neutralize with solid NaHCO3 to pH 5-6. Extract with DCM/MeOH (9:1).

-

Yields 3-bromo-4-methyl-2-pyridone .

Step 2: Lateral Lithiation (Carboxylation)

Note: This step requires strictly anhydrous conditions.

-

In a flame-dried flask under Argon, add LDA (Lithium Diisopropylamide, 2.2 eq) in dry THF at -78°C .

-

Add 3-bromo-4-methyl-2-pyridone (dissolved in THF) dropwise.

-

Stir at -78°C for 1 hour.

-

Bubble dry CO2 gas (excess) through the solution for 30 mins.

-

Allow to warm to RT. Quench with water.[2]

-

Acidify carefully with HCl to precipitate the target acid.

Analytical Validation & Troubleshooting

Expected Analytical Data

| Technique | Expected Signal / Observation |

| 1H NMR (DMSO-d6) | δ 12.0 (br s, 1H, COOH/OH), δ 7.50 (d, 1H, C6-H), δ 6.15 (d, 1H, C5-H), δ 3.60 (s, 2H, CH2). Note: C5-H doublet confirms C3 substitution. |

| MS (ESI-) | [M-H]- = 230/232 (1:1 ratio indicating mono-Br). |

| Appearance | Off-white to pale yellow solid. |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield in Method A | Over-bromination (3,5-dibromo). | Reduce NBS to 0.95 eq; Ensure temp stays < 0°C. |

| Product is Oil | Residual solvent or impurities. | Triturate with Diethyl Ether or cold Acetonitrile. |

| Poor Solubility | Zwitterionic nature. | For NMR, use DMSO-d6 + trace TFA. For reaction, use the ester intermediate.[8] |

| Regioisomer Mixture | C5 bromination competition. | Switch to Method B or use HPLC purification (C18 column, Water/MeCN + 0.1% Formic Acid). |

References

-

Regioselective Bromination of 2-Pyridones

-

Synthesis of Pyridone Acetic Acids

-

General Pyridine Functionalization

Sources

- 1. 3-Bromo-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. youtube.com [youtube.com]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]

- 8. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24823C [pubs.rsc.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 12. Synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines via a Regioselective Bromination of Thieno[2,3-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protecting Group Strategies for 2-Hydroxyl Group in Pyridine Acetic Acids

This Application Note is structured as a high-level technical guide for drug development professionals, focusing on the specific challenges of 2-hydroxyl group protection in pyridine acetic acid scaffolds.

Executive Summary & Strategic Analysis

The protection of the 2-hydroxyl group in pyridine acetic acids (e.g., 2-hydroxy-3-pyridineacetic acid) presents a classic but deceptive challenge in heterocyclic chemistry.[1] The core difficulty lies not in the reactivity of the hydroxyl group, but in the tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[1]

In solution, the equilibrium heavily favors the 2-pyridone tautomer.[1] Consequently, standard alkylation conditions (e.g., alkyl halides with alkali bases) predominantly yield N-alkylated byproducts (thermodynamic control), destroying the aromaticity of the pyridine ring and potentially altering the pharmacological profile of the scaffold.

To successfully protect the 2-hydroxyl group as an O-ether (restoring pyridine aromaticity), one must employ strategies that override this thermodynamic preference.[1] This guide details three field-proven protocols to achieve high O-selectivity: Silver-Mediated Alkylation , Mitsunobu Coupling , and Silylation , with a specific focus on handling the concomitant carboxylic acid functionality.[1]

The Tautomer Conundrum

The following diagram illustrates the critical bifurcation point in protecting this scaffold.

Figure 1: The bifurcation of reactivity in 2-hydroxypyridines. Standard basic conditions favor N-alkylation (Red), while specific coordination chemistry favors O-alkylation (Green).[1]

Strategic Decision Matrix

Select the protocol based on your downstream chemistry requirements.[1]

| Strategy | Protecting Group (PG) | Selectivity (O:N) | Stability Profile | Key Reagents | Best For |

| A. Silver-Mediated | Benzyl (Bn), PMB | >95:5 (O-Selective) | High (Acid/Base stable) | Ag₂CO₃, BnBr, Toluene | Scale-up , permanent protection, restoring aromaticity.[1] |

| B. Mitsunobu | Methyl, Ethyl, Alkyl | >90:10 | High | PPh₃, DEAD/DIAD, ROH | Introducing complex alkyl chains; mild conditions. |

| C. Silylation | TBS, TIPS | 100:0 (Kinetic) | Moderate (Base stable, Acid labile) | TBSCl, Imidazole | Temporary protection; rapid throughput. |

Detailed Protocols

Protocol A: Regioselective O-Benzylation (The "Silver Standard")

Mechanism: The silver cation (

Scope: This protocol simultaneously protects the carboxylic acid (as a benzyl ester) and the 2-hydroxyl group (as a benzyl ether).[1] Differentiation: The benzyl ester can be selectively saponified later, leaving the 2-O-benzyl ether intact.[1]

Materials:

-

Substrate: 2-Hydroxy-pyridine-acetic acid derivative (1.0 equiv)[1]

-

Reagent: Benzyl Bromide (BnBr) (2.5 - 3.0 equiv)[1]

-

Promoter: Silver Carbonate (

) (1.5 - 2.0 equiv)[1] -

Solvent: Anhydrous Benzene or Toluene (0.1 M concentration)

-

Note: Benzene is historically superior for selectivity, but Toluene is the safer, modern standard.

Step-by-Step Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the 2-hydroxy-pyridine-acetic acid (1.0 equiv) and

(2.0 equiv) in anhydrous Toluene . Protect from light (aluminum foil) as silver salts are photosensitive.[1] -

Addition: Add Benzyl Bromide (3.0 equiv) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (110°C) . Stir vigorously for 12–18 hours.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts.[1] Wash the pad with Ethyl Acetate (EtOAc).

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Target:Benzyl 2-(benzyloxy)pyridine-acetate .[1]

-

-

Selective Hydrolysis (Optional): To recover the free carboxylic acid:

Protocol B: Mitsunobu O-Alkylation

Mechanism: The Mitsunobu reaction utilizes the oxyphosphonium intermediate.[1][2] Since the N-H of the pyridone is less acidic and sterically hindered compared to the O-H tautomer in the transition state complex, O-alkylation is often favored, especially with primary alcohols.[1]

Materials:

-

Substrate: 2-Hydroxy-pyridine-acetic acid (Carboxyl-protected, e.g., Methyl Ester)[1]

-

Reagent: Benzyl Alcohol or other primary alcohol (1.2 equiv)[1]

-

Phosphine: Triphenylphosphine (

) (1.5 equiv)[1] -

Azodicarboxylate: DEAD or DIAD (1.5 equiv)[1]

-

Solvent: Anhydrous THF or DCM.[1]

Step-by-Step Procedure:

-

Pre-requisite: It is highly recommended to protect the carboxylic acid first (e.g., as a Methyl Ester using

) to prevent interference. -

Setup: Dissolve Methyl 2-hydroxy-pyridine-acetate (1.0 equiv),

(1.5 equiv), and Benzyl Alcohol (1.2 equiv) in anhydrous THF at 0°C under Nitrogen. -

Addition: Add DIAD (1.5 equiv) dropwise over 15 minutes. The solution will turn yellow/orange.[1]

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours.

-

Workup: Concentrate directly. Triturate with cold Ether/Hexanes to precipitate triphenylphosphine oxide (

), then filter. -

Purification: Flash chromatography.

-

Note: If N-alkylated byproduct is observed, it is usually much more polar and easily separated.[1]

-

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| High N-Alkylation | Use of polar aprotic solvents (DMF, DMSO) or alkali bases (NaH, K2CO3).[1] | Switch to Toluene and |

| Low Conversion | Poor solubility of the zwitterionic starting material.[1] | Use the Silver Salt method at reflux.[1] The high temperature overcomes lattice energy.[1] |

| Product Instability | Hydrolysis of O-ether during workup.[1] | Avoid strong aqueous acids.[1] 2-Benzyloxypyridines are stable to base but can hydrolyze back to pyridone in hot acid ( |

Workflow Visualization

The following diagram outlines the "Dual Protection / Selective Deprotection" workflow, which is the most robust path for generating the desired 2-O-protected acid.

Figure 2: The "Global Protection - Selective Deprotection" strategy is recommended to ensure complete O-selectivity while managing the carboxylic acid moiety.[1]

References

-

Regioselective O-Alkylation of 2-Pyridones (Silver Salt Method)

- Hopkins, G. C., et al. "The O-Alkylation of 2-Pyridone with Benzyl Halides." Journal of Organic Chemistry, 1967, 32(12), 4040–4044.

-

[1]

-

Comparison of Ag vs Alkali Salts

-

Mitsunobu Reaction on 2-Pyridones

-

General Review of Pyridine Protection

- Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis," 5th Edition, Wiley, 2014. (Chapter on Phenols/Heterocycles).

-

[1]

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: High-Efficiency Synthesis of Pyridine-Based Peptidomimetics via Palladium-Catalyzed Cross-Coupling

Abstract & Introduction

Peptidomimetics offer a strategic advantage in drug discovery by overcoming the inherent limitations of native peptides, such as rapid proteolytic degradation and poor membrane permeability. Brominated pyridine scaffolds—specifically 2,6-dibromopyridine and 3,5-dibromopyridine —serve as versatile, rigid cores that mimic secondary protein structures.

The 2,6-substitution pattern imposes a bond angle of approximately 120°, effectively mimicking the

This guide details the protocols for the regioselective functionalization of these scaffolds using Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig), addressing the critical challenge of preventing bis-coupling during the initial functionalization step.

Strategic Scaffold Selection

The choice of isomer dictates the structural mimicry. The following diagram illustrates the workflow for selecting the appropriate scaffold and the subsequent synthetic pathway.

Figure 1: Strategic workflow for scaffold selection and assembly. The geometry of the pyridine core dictates the secondary structure mimicry.

Core Protocol A: Regioselective Mono-Suzuki Coupling

Objective: Install the first amino acid side chain (R1) onto a symmetric dibromopyridine without generating the symmetric bis-coupled byproduct.

Challenge: Symmetric electrophiles (e.g., 2,6-dibromopyridine) are prone to "statistical amplification" where the mono-product is more reactive than the starting material, leading to double addition.

Solution: Use of sterically demanding ligands (e.g., PPh3) to slow oxidative addition at the second site, combined with stoichiometric control .

Materials

-

Substrate: 2,6-Dibromopyridine (1.0 equiv)

-

Coupling Partner: Aryl/Alkyl Boronic Acid (0.9 equiv) – Crucial: Use limiting reagent.

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: Toluene:Ethanol (4:1 ratio)

Step-by-Step Methodology

-

Degassing: In a reaction vial, combine Toluene (4 mL) and Ethanol (1 mL). Sparge with Argon for 15 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling of boronic acids.

-

Reagent Loading: Add 2,6-dibromopyridine (237 mg, 1.0 mmol) and Pd(PPh

) -

Controlled Addition: Add the Boronic Acid (0.9 mmol) and aqueous Na

CO -

Thermal Activation: Heat the sealed vial to 80°C for 12 hours.

-

Note: Avoid reflux temperatures (100°C+) in this step to maintain selectivity.

-

-

Monitoring: Check TLC (Hexane/EtOAc 8:1). The starting dibromide is non-polar; the mono-product will appear mid-polar. The bis-product (undesired) will be most polar or fluorescent.

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO

, and concentrate. -

Purification: Flash chromatography is mandatory to separate unreacted dibromide (recyclable) from the mono-product.

Expected Outcome: 60-75% yield of mono-coupled product; <10% bis-coupled byproduct.

Core Protocol B: Backbone Assembly via Buchwald-Hartwig

Objective: Install the peptide backbone (amine linkage) onto the remaining bromine handle.

Mechanism: Pyridines are electron-deficient, facilitating oxidative addition, but the amine nucleophile often requires a strong base and a specific ligand to prevent catalyst deactivation.

Catalyst Selection Matrix

The choice of ligand is critical for success in C-N bond formation on pyridine rings.

| Ligand | Substrate Type | Base Recommendation | Protocol Notes |

| Xantphos | Primary Amines / Amides | Cs | Excellent for rigid backbones; wide bite angle favors reductive elimination. |

| BINAP | Secondary Amines | NaO | Standard for intermolecular couplings. |

| BrettPhos | Weak Nucleophiles | LHMDS | Use for sterically hindered amines or anilines. |

Step-by-Step Methodology (Xantphos System)

-

Preparation: Charge a dried Schlenk tube with the Mono-brominated Pyridine (from Protocol A, 1.0 equiv), Amino Acid Ester/Amine (1.2 equiv), Pd

(dba) -

Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

-

Base Addition: Add Cs

CO-

Why Cesium? The "Cesium Effect" aids in solubility and stabilizes the transition state in non-polar solvents.

-

-

Reaction: Heat to 100°C for 16–24 hours under Argon.

-

Filtration: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts.

-

Purification: Concentrate and purify via silica gel chromatography.

Troubleshooting & Optimization Logic

If yields are suboptimal, consult the decision tree below to adjust reaction parameters.

Figure 2: Troubleshooting decision matrix for Palladium-catalyzed cross-coupling on pyridine scaffolds.

References

-

Design of Pyridine-Based Peptidomimetics

- Title: Synthesis of a 2,3';6',3''-terpyridine scaffold as an alpha-helix mimetic.

- Source: PubMed (N

-

Link:[Link]

-

Buchwald-Hartwig Amin

-

Suzuki Coupling Regioselectivity

-

General Cross-Coupling Reviews

- Title: Palladium-Catalyzed Cross Couplings in Organic Synthesis (Nobel Prize Context).

- Source: NobelPrize.org

-

Link:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Nucleophilic Substitution Reactions on the 3-Bromo-2-hydroxypyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-2-hydroxypyridine in Medicinal Chemistry

The 3-bromo-2-hydroxypyridine scaffold is a cornerstone in modern drug discovery and development.[1] Its unique electronic and structural features make it a versatile building block for synthesizing a diverse array of biologically active molecules.[1][2] This heterocyclic compound, identified by its CAS number 13466-43-8, is particularly valuable in the creation of complex molecular architectures such as pyrazolopyridines, which are significant in the development of therapeutics like γ-secretase modulators.[1] The strategic placement of the bromine atom and the hydroxyl group on the pyridine ring allows for selective functionalization through nucleophilic substitution, a key reaction in the medicinal chemist's toolkit.[2]

This guide provides an in-depth exploration of nucleophilic substitution reactions on the 3-bromo-2-hydroxypyridine ring system. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying mechanisms, practical experimental protocols, and critical troubleshooting strategies.

Understanding the Reaction Landscape: Mechanism and Regioselectivity

Nucleophilic aromatic substitution (SNAr) is the predominant mechanism for substitution reactions on the pyridine ring.[3][4] This process is distinct from SN2 reactions, which occur at tetrahedral carbon atoms, as it takes place at a trigonal sp2-hybridized carbon within the aromatic ring.[3] The SNAr mechanism typically proceeds through an addition-elimination pathway involving a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5]

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen.[5][6][7][8] Attack at these positions allows for the negative charge of the Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, a key stabilizing factor.[6][7] Conversely, attack at the meta (C3/C5) positions does not allow for this stabilization, making these positions less reactive towards nucleophilic substitution.[6]

In the case of 3-bromo-2-hydroxypyridine, the situation is nuanced by the presence of both a bromine atom at the C3 position and a hydroxyl group at the C2 position. The hydroxyl group exists in tautomeric equilibrium with its 2-pyridone form.[9][10] This tautomerism can significantly influence the reactivity of the ring. The 2-pyridone form is favored in polar solvents and the solid state, while the 2-hydroxypyridine form is more prevalent in non-polar solvents.[11] The electronic properties of both tautomers, along with the inductive effect of the bromine atom, dictate the preferred site of nucleophilic attack. While the C3 position is generally less favored for SNAr, the specific reaction conditions and the nature of the nucleophile can lead to substitution at this position.[12][13] In some cases, base-catalyzed isomerization of 3-bromopyridines to more reactive 4-bromopyridine intermediates can occur, leading to substitution at the C4 position.[14][15]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (a) Explain mechanisms and orientation of nucleophilic substitution in py.. [askfilo.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Pyridones are good substrates for nucleophilic substitution [ns1.almerja.com]

- 10. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Reaction when 3 bromo pyridine is heated with NaNH2 | Filo [askfilo.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Application Note: Scale-Up Synthesis of 2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid

Executive Summary & Strategic Analysis

This application note details a robust, scalable protocol for the synthesis of 2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid , a critical scaffold in the development of BET bromodomain inhibitors and kinase modulators.

The synthesis of 2-hydroxypyridines substituted at the 4-position presents specific regiochemical challenges, particularly regarding halogenation. While classical electrophilic aromatic substitution on pyridines is sluggish, the 2-hydroxypyridine (2-pyridone) tautomer is highly activated. The core challenge in this scale-up is achieving exclusive C3-bromination while avoiding the thermodynamically competitive C5-bromination or 3,5-dibromination, and preserving the acetic acid side chain.

Selected Route: The "Hydrolytic Switch" Strategy

Direct lithiation of 3-bromo-2-hydroxypyridine derivatives is hazardous on a kilogram scale due to "halogen dance" side reactions and solubility issues. Therefore, this protocol utilizes a Late-Stage Bromination approach.

-

Precursor Assembly: Lateral lithiation of 2-chloro-4-picoline to install the acetate tail.

-

Functional Group Interconversion (FGI): Hydrolysis of the 2-chloro moiety to the 2-hydroxy (pyridone) tautomer.

-

Regioselective Bromination: Controlled bromination exploiting the ortho-directing power of the lactam oxygen.

Reaction Pathway Visualization

The following diagram outlines the critical process flow and the logic governing the regioselectivity.

Figure 1: Synthetic workflow and mechanistic rationale for regioselective bromination.

Detailed Experimental Protocol

Stage 1: Synthesis of 2-(2-Chloropyridin-4-yl)acetic acid

Rationale: Installing the carbon framework before introducing the sensitive bromine atom avoids lithium-halogen exchange side reactions.

Reagents:

-

2-Chloro-4-methylpyridine (1.0 equiv)

-

Lithium Diisopropylamide (LDA) (2.0 M in THF, 1.2 equiv)

-

Dry Ice (

) (Excess) -

Tetrahydrofuran (THF), Anhydrous[1]

Protocol:

-

Inertion: Charge a reactor with anhydrous THF and cool to -78°C under nitrogen atmosphere.

-

Base Addition: Add LDA solution dropwise, maintaining internal temperature below -70°C.

-

Substrate Addition: Add a solution of 2-chloro-4-methylpyridine in THF dropwise over 30 minutes. The solution will turn deep red/brown, indicating the formation of the picolyl anion.

-

Critical Parameter: Stir for 1 hour at -78°C to ensure complete deprotonation.

-

-

Carboxylation: Cannulate the anion solution onto an excess of crushed dry ice (solid

) in a separate vessel. Alternatively, bubble anhydrous -

Quench & Workup: Allow the mixture to warm to room temperature (RT). Quench with water.[1][2][3] Acidify the aqueous layer to pH 3-4 with 2M HCl to precipitate the crude acid.

-

Isolation: Filter the solid, wash with cold water, and dry.

Stage 2: Hydrolysis to 2-(2-Hydroxypyridin-4-yl)acetic acid

Rationale: Converting the 2-chloro group to a 2-hydroxy group creates the "pyridone" system necessary to direct the subsequent bromination.

Reagents:

-

2-(2-Chloropyridin-4-yl)acetic acid (from Stage 1)

-

Hydrochloric Acid (6M aqueous)

Protocol:

-

Suspend the Stage 1 intermediate in 6M HCl (10 vol).

-

Heat to reflux (approx. 100-110°C) for 12–18 hours.

-

Monitoring: Monitor by HPLC for the disappearance of the chloro-starting material. The product is significantly more polar.

-

-

Concentration: Concentrate the reaction mixture under reduced pressure to remove excess HCl.

-

Neutralization: Adjust pH to ~6.0 with NaOH solution. The zwitterionic product (pyridone-acid) will precipitate or can be crystallized from water/ethanol.

-

Yield Expectation: 85–90%.

Stage 3: Regioselective Bromination (The Critical Step)

Rationale: The 2-pyridone ring is electron-rich. Using N-Bromosuccinimide (NBS) allows for a slow, controlled release of bromonium ions, favoring the kinetic C3 product over the C5 product or dibromination.

Reagents:

-

2-(2-Hydroxypyridin-4-yl)acetic acid (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

DMF (Dimethylformamide) or Acetic Acid (Glacial)

Protocol:

-

Dissolution: Dissolve the Stage 2 intermediate in DMF (5 vol) at Room Temperature.

-

Note: Acetic acid can be used as a greener alternative, but DMF often provides better solubility for the zwitterion.

-

-

Controlled Addition: Cool the solution to 0°C . Add NBS portion-wise over 1 hour.

-

Why? Keeping the temperature low and adding reagent slowly prevents the local concentration of brominating agent from rising high enough to trigger the second bromination at C5.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to RT for 1 hour.

-

IPC (In-Process Control): Check LCMS.

-

Target Mass: M+H = ~232/234 (1:1 ratio).

-

Impurity Check: Look for M+H ~310/312 (Dibromo species). If Dibromo > 5%, stop reaction immediately.

-

-

Workup: Pour the reaction mixture into ice water (20 vol). The product should precipitate.[4]

-

Purification: Filter the solid. If regioisomeric purity is <98%, recrystallize from Ethanol/Water.

Quantitative Data & Process Parameters

| Parameter | Specification | Reason for Control |

| LDA Eq. (Stage 1) | 1.1 – 1.2 equiv | Excess causes di-lithiation; insufficient leaves unreacted SM. |

| Hydrolysis Temp | > 100°C | |

| Bromination Temp | < 5°C (Initial) | Higher temps increase C5-bromination and di-bromination ratios. |

| NBS Stoichiometry | 1.00 – 1.05 equiv | Strict control required. >1.1 equiv leads to rapid di-bromination. |

Troubleshooting & Impurity Profile

Common Impurities

-

3,5-Dibromo-2-hydroxypyridine derivative:

-

Cause: Excess NBS or high temperature.

-

Remedy: Recrystallization from acetic acid usually removes the more lipophilic dibromo impurity.

-

-

5-Bromo isomer:

-

Cause: Thermodynamic equilibration or steric blocking of C3.

-

Note: In 4-substituted pyridones, C3 is generally the kinetic product. If C5 increases, lower the reaction temperature.

-

Analytical Validation

-

1H NMR (DMSO-d6):

-

The C3-H signal will disappear.

-

Look for the C5-H and C6-H coupling. In the 3-bromo product, C5 and C6 are adjacent (ortho-coupling,

Hz). -

Diagnostic: If you have the 5-bromo isomer, C3-H and C6-H would appear as singlets (para-coupling is very small). Presence of a doublet (

Hz) confirms the 3-bromo regioisomer.

-

References

-

Pyridone Bromination Methodology

-

Scale-Up of Pyridine Acetic Acids

- ChemRxiv (2021). "Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902".

-

Regioselectivity in Pyridone Halogenation

- Journal of Medicinal Chemistry. "Synthesis and biological evaluation of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers". (Discusses structural assignment of 3- vs 5-substituted pyridones).

-

General Physical Properties & Safety

- PubChem CID 818549 (3-Bromo-2-hydroxypyridine core d

Sources

- 1. mdpi.com [mdpi.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Purification techniques for 3-bromo-2-hydroxypyridine intermediates

Topic: Purification techniques for 3-bromo-2-hydroxypyridine intermediates Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Application Support Hub. This guide addresses the critical purification challenges associated with 3-bromo-2-hydroxypyridine (CAS: 13466-43-8), a pivotal intermediate in the synthesis of pyrazolopyridines and other heterocyclic pharmacophores.

As Senior Application Scientists, we understand that the purity of this intermediate is governed by two main factors: tautomeric equilibrium (2-hydroxypyridine vs. 2-pyridone) and the persistent 3,5-dibromo byproduct . The following protocols and troubleshooting modules are designed to navigate these physicochemical hurdles.

🔬 Core Troubleshooting Modules

Module 1: Isolation & Yield Optimization

User Query: "I am observing low yields and oil formation during the acid-base workup. The product is not precipitating as a solid."[1]

Root Cause Analysis: 3-Bromo-2-hydroxypyridine is amphoteric. It exists as a cation at low pH and an anion at high pH. The neutral species (predominantly the 2-pyridone tautomer) has the lowest water solubility. If the final pH is not strictly controlled near its isoelectric point (typically pH 6.0–7.0), the compound remains soluble in the aqueous mother liquor.

Corrective Protocol:

-

Temperature Control: Cool the reaction mixture to 0–5°C before neutralization. Solubility decreases significantly with temperature.

-

Precise Neutralization: Do not simply "neutralize." Use a calibrated pH meter.

-

If coming from Acidic Hydrolysis: Adjust to pH 6.5–7.0 using 6N NaOH.

-

If coming from Basic Bromination: Adjust to pH 7.0 using dilute HCl.

-

-

Salting Out: If precipitation is sluggish, saturate the aqueous phase with NaCl. This exploits the "salting-out" effect, forcing the organic intermediate out of the aqueous phase.

-

Anti-Solvent Triggers: If an oil forms, induce crystallization by scratching the flask walls or adding a seed crystal. An oil often indicates the presence of impurities (like the 3,5-dibromo species) depressing the melting point.

Module 2: Removing the 3,5-Dibromo Impurity

User Query: "HPLC shows a persistent impurity (~5-10%) eluting after the main peak. Recrystallization isn't removing it."

Root Cause Analysis: The impurity is likely 3,5-dibromo-2-hydroxypyridine .[2] Due to the additional bromine atom, this byproduct is more lipophilic (higher logP) and often co-crystallizes with the mono-bromo product. Standard single-solvent recrystallization is often insufficient because the structural similarity allows the impurity to incorporate into the crystal lattice.

Corrective Protocol: Fractional Recrystallization

-

Solvent System: Ethanol/Water (1:1 to 1:3 ratio).

-

Logic: The dibromo species is less soluble in water but more soluble in pure ethanol than the mono-bromo species.

-

Procedure:

-

Dissolve the crude solid in minimal boiling Ethanol.

-

Slowly add hot Water until persistent turbidity is observed.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Critical Step: Wash the filter cake with cold Dichloromethane (DCM) . The more lipophilic 3,5-dibromo impurity has higher solubility in DCM and can be selectively washed away from the surface of the crystals, whereas the mono-bromo species is less soluble in cold DCM.

-

Module 3: Chromatographic Tailing

User Query: "My peaks are tailing severely on silica gel, making separation impossible."

Root Cause Analysis: This is a classic "pyridone problem." The amide-like lactam moiety (NH-C=O) and the phenolic hydroxyl tautomer interact strongly with the silanol groups on the silica stationary phase via hydrogen bonding.

Corrective Protocol:

-

Mobile Phase Modifier: You must acidify the mobile phase to suppress ionization and silanol interaction.

-

Recommendation: Add 0.5% to 1% Acetic Acid or Formic Acid to your eluent (e.g., DCM:MeOH:AcOH).

-

-

Stationary Phase: If tailing persists, switch to C18 Reverse Phase silica. The hydrophobic interaction mechanism is less sensitive to the hydrogen-bonding issues of the pyridone ring.

📊 Experimental Data & Specifications

Table 1: Physicochemical Profile & Solubility

| Property | Value / Description | Note |

| CAS Number | 13466-43-8 | |

| Molecular Weight | 174.00 g/mol | |

| Melting Point | 178 – 186 °C | Broad range indicates impurity (usually dibromo).[1][3] |

| pKa | ~0.7 (N-protonation), ~11 (OH-deprotonation) | Amphoteric nature requires precise pH for isolation. |

| Solubility (Water) | Slightly Soluble (< 5 mg/mL at 25°C) | Increases significantly with heat or pH extremes. |

| Solubility (Ethanol) | Soluble | Good for recrystallization. |

| Solubility (DCM) | Moderately Soluble | Useful for extraction from aqueous phase. |

🛠️ Step-by-Step Purification Workflow

The following workflow integrates the troubleshooting insights into a cohesive purification strategy.

Figure 1: Decision tree for the isolation and purification of 3-bromo-2-hydroxypyridine, prioritizing pH control and solvent selection.

🧪 Detailed Experimental Protocols

Protocol A: Acid-Base Precipitation (Primary Isolation)

Use this for initial isolation from synthesis mixtures (e.g., bromination of 2-pyridone).

-

Preparation: Place the reaction mixture (typically aqueous) in an ice bath and stir until the internal temperature reaches < 5°C .

-

Neutralization:

-

Slowly add the neutralizing agent (HCl or NaOH) dropwise.

-

Monitor pH continuously. Stop exactly at pH 7.0 .

-

Note: A milky white suspension should form.

-

-

Aging: Stir the suspension at 0°C for 30–60 minutes to ensure complete precipitation.

-

Filtration: Filter the solid using a Büchner funnel.

-

Washing: Wash the cake with ice-cold water (2 x 10 mL) to remove inorganic salts (NaBr/KBr).

-

Drying: Dry under vacuum at 45°C.

Protocol B: Purification of "Oiled Out" Material

Use this if the product fails to solidify or forms a sticky gum.

-

Extraction: Redissolve the oil/gum in Chloroform (CHCl₃) or DCM . (Use approx. 10 mL solvent per gram of theoretical yield).[4]

-

Washing: Wash the organic layer with Brine (Saturated NaCl) to remove trapped water and salts.

-

Drying: Dry the organic phase over Anhydrous MgSO₄.

-

Concentration: Evaporate the solvent under reduced pressure.

-

Trituration: Add Diethyl Ether or Hexane to the residue and sonicate. This often induces crystallization of the amorphous oil into a filterable solid.

📚 References

-

ChemicalBook. (2025). Synthesis and Properties of 3-Bromo-2-hydroxypyridine (CAS 13466-43-8).[5] Retrieved from

-

Organic Syntheses. (2015). Preparation of 3,5-Dibromo-2-pyrone (Analogous Halogenation Logic).Org.[4][6][7] Synth. 2015, 92, 148-160. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-Bromo-2-hydroxypyridine.[8] Retrieved from

-

Heterocyclic Letters. (2021). Separation of Brominated Pyridine Derivatives and Impurity Profiling. Vol. 11, No. 3, 447-452.[9] Retrieved from

-

Google Patents. (2015). Synthetic method of 3-bromopyridine and purification intermediates (CN104130183A).[10] Retrieved from

Sources

- 1. lookchem.com [lookchem.com]

- 2. 3,5-Dibromo-2-hydroxypyridine | C5H3Br2NO | CID 642826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]

- 4. orgsyn.org [orgsyn.org]

- 5. 3-Bromo-2-hydroxypyridine | 13466-43-8 | TCI AMERICA [tcichemicals.com]

- 6. 2-Bromo-3-hydroxypyridine, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 7. chemimpex.com [chemimpex.com]

- 8. 3-Bromo-2-hydroxypyridine | C5H4BrNO | CID 818549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. heteroletters.org [heteroletters.org]

- 10. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

Technical Support Center: Overcoming Catalyst Poisoning in Coupling Reactions with Bromopyridines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge in synthetic chemistry: catalyst poisoning in cross-coupling reactions involving bromopyridine substrates. The following content is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions - Understanding the Challenge

This section addresses the fundamental principles behind the difficulties encountered when using bromopyridines in palladium-catalyzed cross-coupling reactions.

Q1: Why are bromopyridines, particularly 2-bromopyridines, such challenging substrates in cross-coupling reactions?